molecular formula C48H38F8N8O8S4 B610432 Redaporfin CAS No. 1224104-08-8

Redaporfin

Cat. No.: B610432
CAS No.: 1224104-08-8
M. Wt: 1135.1 g/mol
InChI Key: CKRVBMUJCFKRND-UHFFFAOYSA-N
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Description

Redaporfin is a potent photosensitizer used in photodynamic therapy (PDT) for cancer treatment. It is known for its ability to generate reactive oxygen species (ROS) upon activation by light, leading to the destruction of cancer cells. This compound has shown promise in preclinical and clinical studies due to its high stability, efficient ROS production, and selective accumulation in tumor tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of redaporfin involves multiple steps, starting from the preparation of the core porphyrin structure. The key steps include:

Industrial Production Methods

For large-scale production, the synthesis of this compound is carried out under Good Manufacturing Practice (GMP) conditions. The process involves solvent-free reactions to minimize environmental impact and ensure high yield. The production is outsourced to specialized facilities capable of producing kilogram batches of this compound .

Chemical Reactions Analysis

Types of Reactions

Redaporfin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include oxidized cellular components, such as lipids, proteins, and nucleic acids, which contribute to its cytotoxic effects .

Scientific Research Applications

Redaporfin has a wide range of scientific research applications, including:

Mechanism of Action

Redaporfin exerts its effects through the generation of ROS upon activation by light. The ROS cause oxidative damage to cellular components, leading to cell death. The primary molecular targets of this compound include the endoplasmic reticulum and Golgi apparatus, where it induces stress and disrupts protein secretion. This leads to the activation of apoptotic pathways and immune responses that contribute to its antitumor effects .

Comparison with Similar Compounds

Redaporfin is compared with other photosensitizers such as:

    Porfimer sodium: Used in PDT for lung and esophageal cancers. It has a longer drug-to-light interval and lower ROS production compared to this compound.

    Chlorin e6: Another photosensitizer with applications in PDT. It has a different absorption spectrum and lower stability than this compound.

    Verteporfin: Used in PDT for age-related macular degeneration. .

This compound stands out due to its high stability, efficient ROS production, and selective accumulation in tumor tissues, making it a promising candidate for photodynamic therapy .

Properties

CAS No.

1224104-08-8

Molecular Formula

C48H38F8N8O8S4

Molecular Weight

1135.1 g/mol

IUPAC Name

2,4-difluoro-N-methyl-3-[10,15,20-tris[2,6-difluoro-3-(methylsulfamoyl)phenyl]-2,3,12,13,22,24-hexahydroporphyrin-5-yl]benzenesulfonamide

InChI

InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3

InChI Key

CKRVBMUJCFKRND-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

F-2BMet;  LUZ-11;  F2BMet;  LUZ11;  F 2BMet;  LUZ 11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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